molecular formula C11H8N2 B179422 4-Cyano-3-methylisoquinoline CAS No. 161468-32-2

4-Cyano-3-methylisoquinoline

Número de catálogo: B179422
Número CAS: 161468-32-2
Peso molecular: 168.19 g/mol
Clave InChI: SZWLGBJCLZDZBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-methyl-4-isoquinolinecarbonitrile is a member of isoquinolines.
protein kinase A inhibito

Propiedades

IUPAC Name

3-methylisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-11(6-12)10-5-3-2-4-9(10)7-13-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWLGBJCLZDZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274328
Record name 4-cyano-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161468-32-2
Record name 3-Methyl-4-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161468-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-cyano-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its rigid structure, combined with the capacity for diverse functionalization, has made it a "privileged scaffold" – a molecular framework that is repeatedly found in biologically active compounds. From potent anticancer agents and broad-spectrum antimicrobials to novel antiviral and neuroprotective compounds, isoquinoline derivatives have demonstrated a remarkable range of pharmacological activities. This technical guide provides a comprehensive overview of the pivotal role of the isoquinoline core in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways.

The Versatility of the Isoquinoline Scaffold: A Pharmacological Goldmine

The unique structural features of the isoquinoline nucleus allow it to interact with a wide array of biological targets with high affinity and specificity. This versatility has led to the development of numerous therapeutic agents across various disease areas.

Anticancer Activity

Isoquinoline derivatives have emerged as a significant class of anticancer agents, exerting their effects through diverse mechanisms of action.[1][2] These include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4][5][6]

Table 1: Anticancer Activity of Representative Isoquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 7 (azepane-substituted 3-arylisoquinoline) HuH7 (Liver Cancer)1.93Topoisomerase I and II dual inhibitor[3]
LM9 (Liver Cancer)2.10[3]
Derivative 6b MCF-7 (Breast Cancer)< 10Induction of necrosis[7]
Derivative 19 MCF-7 (Breast Cancer)< 10Induction of apoptosis, G2/M cell cycle arrest[7]
Compound 4c MCF-7 (Breast Cancer)< 1Not specified[8]
Compounds 14-16, 21, 22 HCT-116, MCF-7, Hep-G21.3 - 8.3 µg/mLNot specified[9]
Antimicrobial Activity

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and isoquinoline derivatives have shown considerable promise in this area.[10] They exhibit activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by mechanisms that can include the perturbation of cell wall and nucleic acid biosynthesis.[11][12]

Table 2: Antibacterial Activity of Representative Isoquinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Mechanism of ActionReference
HSN584 S. aureus (MRSA)4-8Perturbs cell wall and nucleic acid biosynthesis[12]
S. epidermidis4-16[12]
L. monocytogenes4-16[12]
HSN739 S. aureus (MRSA)4-8Perturbs cell wall and nucleic acid biosynthesis[12]
S. epidermidis4-16[12]
L. monocytogenes4-16[12]
Compound 8d S. aureus16Not specified[13][14]
E. faecium128[13][14]
Compound 8f S. aureus32Not specified[13][14]
S. pneumoniae32[13][14]
E. faecium64[13][14]
Antiviral Activity

Isoquinoline alkaloids have been identified as potent antiviral agents, particularly against RNA viruses.[15] Their mechanisms of action can involve the inhibition of viral entry, replication, and interference with host-cell signaling pathways crucial for viral propagation, such as the NF-κB and MAPK/ERK pathways.[16][17] Notably, some isoquinoline derivatives have shown efficacy against variants of SARS-CoV-2.[18]

Table 3: Antiviral Activity of Representative Isoquinoline Derivatives

CompoundVirusEC50/IC50 (µM)Cell LineMechanism of ActionReference
Compound 1 Influenza A and B0.2 - 0.6MDCKInhibits viral RNA replication[19][20]
Compound 21 Influenza A and B9.9 - 18.5MDCKViral polymerase inhibitor[19][20]
Aromoline (Compound 16) SARS-CoV-2 (D614G, Delta, Omicron)0.47 - 0.66-Inhibits spike/ACE2 interaction[18]
Berbamine HCoV-229E4.1-Not specified[18]
Oxyacanthine HCoV-229E8.1-Not specified[18]
Dimethoxy-3,4-dihydroisoquinoline HIV>0.10 µg/mL (EC50)-Not specified[21]
Dihydroxyisoquinolinium salts HIV>0.10 µg/mL (EC50)-Not specified[21]
Neuroprotective Effects

A growing body of evidence highlights the neuroprotective potential of isoquinoline alkaloids in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's.[22][23] Their mechanisms of action are multifaceted and include the reduction of oxidative stress and neuroinflammation, and the modulation of signaling pathways like the NRF2-KEAP1 pathway.[23][24][25][26]

Key Signaling Pathways and Experimental Workflows

The biological activities of isoquinoline derivatives are often underpinned by their interaction with specific cellular signaling pathways. The following diagrams, rendered in Graphviz DOT language, illustrate some of these key interactions and a typical workflow for the synthesis and evaluation of these compounds.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Isoquinoline Isoquinoline Inhibitor Isoquinoline->PI3K Inhibition Isoquinoline->Akt Inhibition Isoquinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

Synthetic_Workflow Start Starting Materials (e.g., β-phenylethylamine) Synthesis Chemical Synthesis (e.g., Bischler-Napieralski) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening (e.g., MTT, MIC assays) Purification->Biological_Screening SAR Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End Drug Candidate SAR->End Lead_Optimization->Synthesis

References

PfATP4: A Comprehensive Technical Guide to a Promising Antimalarial Drug Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. A particularly promising and validated target in this endeavor is the P. falciparum cation-transporting P-type ATPase 4 (PfATP4).[1][2] This essential parasite protein, located on the plasma membrane, functions as a sodium efflux pump, maintaining the low intracellular sodium concentration crucial for parasite survival.[3][4] Its inhibition leads to a rapid and lethal disruption of ion homeostasis within the parasite.[3] Notably, PfATP4 is absent in mammals, making it an attractive target for selective drug development.[3]

This technical guide provides an in-depth overview of PfATP4 as a drug target, consolidating key data, experimental methodologies, and conceptual frameworks to aid researchers in the ongoing effort to develop novel PfATP4 inhibitors.

PfATP4 Function and Validation as a Drug Target

PfATP4 is a P-type ATPase that actively transports Na+ ions out of the parasite cytoplasm, a process believed to be coupled with the influx of H+ ions.[5][6] This activity is vital for maintaining the parasite's intracellular ionic equilibrium, especially considering the high sodium environment of the host red blood cell.[7]

The validation of PfATP4 as a drug target is supported by several lines of evidence:

  • Essentiality: PfATP4 is essential for the survival of the asexual blood stages of P. falciparum.[7]

  • Chemical Validation: Multiple, structurally diverse classes of potent antimalarial compounds have been shown to target PfATP4. These include the spiroindolones (e.g., cipargamin/KAE609), dihydroisoquinolones, aminopyrazoles, and pyrazoleamides.[3][8]

  • Genetic Validation: The generation of parasite lines with mutations in the pfatp4 gene confers resistance to these specific inhibitor classes, providing a direct link between the compound's antimalarial activity and its interaction with PfATP4.[2][8]

Mechanism of Action of PfATP4 Inhibitors

Inhibition of PfATP4 disrupts the parasite's ability to extrude sodium, leading to a rapid influx of Na+ down its electrochemical gradient.[9] This influx has several downstream consequences that contribute to parasite death:

  • Ionic Imbalance: A sharp increase in intracellular sodium concentration.

  • pH Dysregulation: A concomitant rise in cytosolic pH (alkalinization) due to the cessation of H+ influx.[6]

  • Cellular Swelling: Osmotic stress caused by the ion imbalance leads to parasite swelling.[10]

  • Disruption of Downstream Processes: The altered intracellular environment likely disrupts numerous enzymatic and physiological processes essential for parasite viability.

The following diagram illustrates the central role of PfATP4 in parasite ion homeostasis and the consequences of its inhibition.

Caption: PfATP4 maintains low intracellular Na+ by exporting it against a concentration gradient, a process coupled with H+ import. Inhibition of PfATP4 leads to Na+ accumulation, pH increase, cell swelling, and ultimately parasite death.

Quantitative Data on PfATP4 and its Inhibitors

The following tables summarize key quantitative data related to PfATP4 kinetics and the potency of various inhibitor classes.

Table 1: Kinetic Parameters of PfATP4 ATPase Activity

ParameterValueConditionsReference
Apparent Km for ATP0.2 mMIsolated P. falciparum membranes[1]
Apparent Km for Na+16-17 mMIsolated P. falciparum membranes[1]
Vmax24 ± 5 nmol Pi/min/mg proteinIsolated P. falciparum membranes[1]

Table 2: In Vitro Potency (IC50) of Selected PfATP4 Inhibitors against Wild-Type and Resistant P. falciparum Strains

Compound ClassCompoundWild-Type Strain (IC50, nM)Resistant Mutant (Mutation)Resistant Strain (IC50, nM)Fold ResistanceReference
SpiroindoloneCipargamin (KAE609)~0.5-1.1Dd2 (G223R)~8-fold increase~8[5][11]
Dd2 (wild-type)HCR1/2 (G358S)4200-4280 fold increase4200-4280[6]
AminopyrazoleGNF-Pf4492184.1 (Dd2)GNF-Pf4492R-1 (A211T)>1000>5.4[8]
184.1 (Dd2)GNF-Pf4492R-3 (A187V)>1000>5.4[8]
PyrazoleamidePA21A092~39-74---[12]
Dihydroisoquinolone(+)-SJ733~65Ugandan isolates (G223S)Decreased susceptibilityModest[13]
MMV CompoundMMV020136-MB14R (S374R)7.8-fold increase7.8[1]
MMV CompoundMMV396719-MB14R (S374R)2.2-fold increase2.2[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of PfATP4 and the evaluation of its inhibitors. Below are summaries of key experimental protocols.

PfATP4-Associated Na+-ATPase Activity Assay

This assay measures the Na+-dependent ATP hydrolysis activity of PfATP4 in isolated parasite membranes.

Methodology:

  • Parasite Culture and Membrane Preparation:

    • Culture P. falciparum to high parasitemia and synchronize at the trophozoite stage.

    • Isolate parasites from red blood cells by saponin lysis.

    • Prepare parasite membranes by sonication and ultracentrifugation.

  • ATPase Assay:

    • Incubate parasite membranes in a reaction buffer containing varying concentrations of NaCl and ATP.

    • The reaction is initiated by the addition of ATP and stopped after a defined time with a reagent like malachite green, which detects the released inorganic phosphate (Pi).

    • The amount of Pi released is quantified spectrophotometrically.

  • Data Analysis:

    • PfATP4-associated activity is determined as the fraction of total ATPase activity that is sensitive to a specific PfATP4 inhibitor (e.g., cipargamin).

    • Kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.

Parasite Growth Inhibition Assay (IC50 Determination)

This assay determines the concentration of a compound that inhibits parasite growth by 50%.

Methodology:

  • Parasite Culture:

    • Synchronize P. falciparum cultures to the ring stage.

    • Prepare a parasite suspension with a defined parasitemia and hematocrit.

  • Drug Dilution and Incubation:

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Add the parasite suspension to the wells and incubate for a full asexual cycle (e.g., 72 hours).

  • Quantification of Parasite Growth:

    • Parasite growth can be quantified using various methods, such as:

      • SYBR Green I-based assay: SYBR Green I is a fluorescent dye that binds to DNA. After lysing the red blood cells, the fluorescence intensity is measured, which is proportional to the number of parasites.

      • [3H]-hypoxanthine incorporation assay: Measures the incorporation of radiolabeled hypoxanthine into parasite nucleic acids.

      • Lactate dehydrogenase (LDH) assay: Measures the activity of parasite-specific LDH.

  • Data Analysis:

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Measurement of Intracellular Sodium ([Na+]i)

This assay directly measures the effect of inhibitors on the parasite's intracellular sodium concentration.

Methodology:

  • Parasite Preparation and Dye Loading:

    • Isolate trophozoite-stage parasites using saponin.

    • Load the parasites with a sodium-sensitive fluorescent dye, such as SBFI-AM (sodium-binding benzofuran isophthalate acetoxymethyl ester).[9]

  • Fluorimetry:

    • Resuspend the dye-loaded parasites in a suitable buffer.

    • Measure the baseline fluorescence in a fluorometer.

    • Add the test compound and monitor the change in fluorescence over time, which corresponds to the change in [Na+]i.

  • Calibration and Data Analysis:

    • Calibrate the fluorescence signal to absolute [Na+]i values using ionophores to equilibrate intracellular and extracellular sodium concentrations.

    • Quantify the rate of [Na+]i increase upon inhibitor addition.

Experimental and Logical Workflows

The following diagrams, rendered in DOT language, illustrate key workflows in the research and development of PfATP4 inhibitors.

PfATP4_Drug_Discovery_Workflow Workflow for PfATP4 Inhibitor Discovery and Validation cluster_discovery Discovery Phase cluster_validation Target Validation & Mechanism of Action cluster_preclinical Preclinical Development HTS High-Throughput Screening (Phenotypic or Target-based) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Resistance_Selection In Vitro Resistance Selection Hit_to_Lead->Resistance_Selection WGS Whole Genome Sequencing Resistance_Selection->WGS Identify_pfatp4_mutations Identify pfatp4 Mutations WGS->Identify_pfatp4_mutations Ion_Homeostasis_Assays Ion Homeostasis Assays ([Na+], pH) Identify_pfatp4_mutations->Ion_Homeostasis_Assays Confirms MoA ATPase_Assay Direct PfATP4 ATPase Assay Ion_Homeostasis_Assays->ATPase_Assay Direct Target Engagement Lead_Optimization Lead Optimization (ADME/Tox) ATPase_Assay->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Models Lead_Optimization->In_Vivo_Efficacy Clinical_Candidate Clinical Candidate Selection In_Vivo_Efficacy->Clinical_Candidate

Caption: A typical workflow for the discovery and validation of PfATP4 inhibitors, from initial screening to the selection of a clinical candidate.

Experimental_Workflow_PfATP4_Validation Experimental Workflow for Validating a Compound as a PfATP4 Inhibitor Start Potent Antimalarial 'Hit' Compound Growth_Inhibition Confirm Growth Inhibition (IC50 Assay) Start->Growth_Inhibition Ion_Assay Assess Impact on Ion Homeostasis ([Na+]i and pHi Assays) Growth_Inhibition->Ion_Assay Characteristic_Phenotype Does it induce Na+ influx and alkalinization? Ion_Assay->Characteristic_Phenotype Resistance_Selection Select for Resistant Parasites Characteristic_Phenotype->Resistance_Selection Yes Not_PfATP4_Inhibitor Different Mechanism of Action Characteristic_Phenotype->Not_PfATP4_Inhibitor No WGS Whole Genome Sequencing of Resistant Lines Resistance_Selection->WGS pfatp4_Mutation Mutation in pfatp4? WGS->pfatp4_Mutation Cross_Resistance Test Cross-Resistance with Known PfATP4 Inhibitors pfatp4_Mutation->Cross_Resistance Yes pfatp4_Mutation->Not_PfATP4_Inhibitor No Direct_Inhibition Test for Direct Inhibition of PfATP4 ATPase Activity Cross_Resistance->Direct_Inhibition Validated Validated PfATP4 Inhibitor Direct_Inhibition->Validated

Caption: A stepwise experimental workflow to validate whether a novel antimalarial compound targets PfATP4.

Conclusion and Future Directions

PfATP4 has been robustly validated as a critical and druggable target for a new generation of antimalarial therapies. The rapid parasiticidal action of PfATP4 inhibitors is a particularly attractive feature. However, the emergence of resistance through mutations in PfATP4 is a key challenge that must be addressed.[14] Future research should focus on:

  • Structural Biology: Elucidating the high-resolution structure of PfATP4 to enable structure-based drug design and a better understanding of resistance mutations.

  • Novel Chemical Scaffolds: Discovering new classes of PfATP4 inhibitors with different binding modes to overcome existing resistance mechanisms.

  • Combination Therapies: Investigating the efficacy of PfATP4 inhibitors in combination with other antimalarials to enhance efficacy and delay the onset of resistance.

This technical guide serves as a foundational resource for researchers dedicated to exploiting PfATP4 as a means to combat the global threat of malaria. The continued and focused investigation of this target holds immense promise for the development of transformative new treatments.

References

The Antimalarial Potential of 4-Cyano-3-methylisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of 4-cyano-3-methylisoquinoline derivatives, with a primary focus on their development as antimalarial agents. These compounds have emerged as a promising class of inhibitors targeting the Plasmodium falciparum sodium efflux pump, PfATP4, a critical regulator of ion homeostasis in the parasite. This document summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes the underlying mechanisms of action and relevant biological pathways.

Introduction

The persistent global health threat of malaria, exacerbated by the rise of drug-resistant Plasmodium falciparum strains, necessitates the discovery and development of novel therapeutics with new mechanisms of action. The this compound scaffold has been identified as a promising starting point for the development of such new antimalarial drugs. Initially investigated as potential inhibitors of parasite protein kinase A (PfPKA), subsequent research has revealed that their principal mode of antimalarial activity is the inhibition of PfATP4.[1][2][3] This guide serves as a comprehensive resource for researchers engaged in the exploration and development of this chemical series.

Biological Activity and Quantitative Data

A series of this compound derivatives have been synthesized and evaluated for their in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. The half-maximal effective concentration (EC50) values from these studies are summarized in the tables below. The data highlights the structure-activity relationships (SAR) within this series, with variations in substitution patterns on the isoquinoline core significantly influencing antimalarial potency.

Table 1: In Vitro Antimalarial Activity of this compound Derivatives
Compound IDR GroupEC50 (µM) vs. 3D7 StrainEC50 (µM) vs. W2 Strain
MB14 H1.51.3
Compound 9 Propyl>25>25
Compound 10 Pentyl10.38.9
Compound 12 Hexyl2.92.5
Compound 13 Octyl1.11.0
Compound 15 2-Methylpropyl1.31.2
Compound 23 (S)-1-Phenylethyl1.00.9
Compound 27 1-Ethoxy>25>25
Compound 31 7-Bromo0.80.7
Compound 32 7-Phenyl1.21.1

Data extracted from supplementary information of Buskes et al., Org. Biomol. Chem., 2016, 14, 4617-4639.

Mechanism of Action

While initially explored as inhibitors of PfPKA, the primary antimalarial target of the this compound series was identified as the P. falciparum ATPase 4 (PfATP4).[1][2][4] This P-type ATPase is a crucial sodium efflux pump for the parasite, maintaining low intracellular sodium concentrations.

Inhibition of PfATP4 by compounds such as MB14 disrupts this vital ion homeostasis.[1][2][4] The resulting accumulation of intracellular Na+ leads to osmotic swelling of the parasite and, ultimately, lysis of the infected erythrocyte.[1][2][4] This mechanism of action is distinct from many currently used antimalarials, making this compound class promising for overcoming existing drug resistance.

The workflow for identifying the target and elucidating the mechanism of action is depicted below.

start Start with 4-cyano-3- methylisoquinoline scaffold synthesis Synthesize novel derivatives start->synthesis screening In vitro screening against P. falciparum (3D7 & W2 strains) synthesis->screening hit_id Identify lead compounds (e.g., MB14) screening->hit_id resistance Select for drug-resistant parasite lines hit_id->resistance sequencing Whole-genome sequencing of resistant parasites resistance->sequencing target_id Identify mutation in PfATP4 gene (S374R) sequencing->target_id validation Validate target with Na+-dependent ATPase activity assays target_id->validation moa Elucidate Mechanism of Action: Na+ accumulation -> swelling -> lysis validation->moa compound This compound Derivative (e.g., MB14) inhibition Inhibition compound->inhibition pfa_pump PfATP4 Na+ Pump na_out Na+ Efflux pfa_pump->na_out inhibition->pfa_pump na_in Na+ Influx (via NPPs) parasite P. falciparum parasite na_in->parasite na_acc Increased intracellular [Na+] na_in->na_acc parasite->na_out Blocked swelling Osmotic Swelling na_acc->swelling lysis Lysis of infected erythrocyte swelling->lysis signal External Signal (e.g., low K+) ac Adenylate Cyclase (AC) signal->ac camp cAMP ac->camp pka PfPKA camp->pka phos Phosphorylation (Ser610) pka->phos ama1 Apical Membrane Antigen 1 (AMA1) invasion Erythrocyte Invasion ama1->invasion phos->ama1

References

Initial screening of 4-Cyano-3-methylisoquinoline against malaria parasites.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Initial Screening of 4-Cyano-3-methylisoquinoline Against Malaria Parasites

Executive Summary

The global effort to eradicate malaria is continually challenged by the emergence of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. This document provides a comprehensive technical overview of the initial screening and characterization of a promising class of compounds: this compound derivatives.

Initially investigated as potential inhibitors of parasite protein kinase A (PfPKA), subsequent research revealed that their primary antimalarial activity stems from a different and highly valuable target.[1][2] Through resistance selection and genomic analysis, the sodium efflux pump PfATP4 was identified as the principal target.[3][4][5] Inhibition of this ion pump disrupts sodium homeostasis within the parasite, leading to osmotic stress and eventual lysis of the infected erythrocyte.[6] This guide details the quantitative biological data, experimental protocols used in the screening cascade, and the elucidated mechanism of action for this compound class.

Data Presentation: Biological Activity

The antimalarial potency of this compound derivatives was evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Cytotoxicity was assessed to determine the compounds' selectivity for the parasite over mammalian cells.

Table 1: In Vitro Antiplasmodial Activity of Lead this compound Compounds

Compound ID P. falciparum Strain Potency (EC50/IC50) Assay Type Citation
Lead Compounds Chloroquine-Sensitive & Resistant ~1 µM 72 hr Growth Assay [7]
Lead Compounds 3D7 < 10 µM Merozoite Invasion Assay [7]

| MB14 | 3D7 | Modest Inhibition | In Vitro Growth Assay |[4][5][6] |

Note: Specific EC50 values for individual derivatives against various strains are detailed in the primary literature. The data presented here is a summary of the lead compounds' general potency.

Table 2: Target-Specific Inhibition

Compound ID Target Assay Type Concentration Tested Result Citation
MB14 & MB10 PfATP4 Na+ dependent ATPase activity 5 µM Inhibition of Na+ dependent ATPase activity [6]

| Lead Compounds | PfPKA | Kinase Activity Assay | Low µM levels | Minimal to no inhibition |[1][7] |

Experimental Protocols

The following sections describe the detailed methodologies employed for the initial screening and mechanism of action studies of this compound compounds.

In Vitro Antiplasmodial Growth Inhibition Assay

This assay is crucial for determining the 50% effective concentration (EC50) of a compound against the asexual blood stage of P. falciparum. A common method is the SYBR Green I-based fluorescence assay.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • Assay Preparation: Compounds are serially diluted in DMSO and added to a 96-well plate. A parasite culture (1% parasitemia, 2% hematocrit) is then added to each well.

  • Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark for 1 hour at room temperature.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Analysis: The fluorescence intensity, which correlates with parasite DNA content and thus parasite growth, is plotted against compound concentration. EC50 values are calculated using a non-linear regression dose-response model.

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., HEK293T or HepG2) to assess its selectivity.[8][9]

  • Cell Culture: Human cell lines are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.[8]

  • Compound Treatment: After allowing the cells to adhere (typically 18-24 hours), the media is replaced with fresh media containing serial dilutions of the test compounds.[8][9]

  • Incubation: Cells are incubated with the compounds for a period corresponding to the antiplasmodial assay (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.[8][9] Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[8]

  • Data Acquisition: The absorbance is read at ~570 nm on a microplate reader.[8]

  • Analysis: Absorbance values are used to calculate cell viability relative to untreated controls. CC50 values are determined by plotting viability against compound concentration. The Selectivity Index (SI) is then calculated as CC50 / EC50.

PfATP4 Inhibition Assay (Na+-dependent ATPase Activity)

This biochemical assay directly measures the effect of the compounds on the target enzyme's activity.[6]

  • Membrane Preparation: P. falciparum trophozoites are isolated from infected erythrocytes by saponin lysis. The parasite pellet is then subjected to freeze-thaw cycles and sonication to produce a crude membrane preparation.

  • Assay Conditions: The reaction is performed in two primary conditions: a high-Na+ buffer (e.g., 152 mM NaCl) and a low-Na+ buffer (e.g., 2 mM NaCl, with choline chloride for osmotic balance).[6]

  • Reaction: The membrane preparation is incubated with the test compound (e.g., 5 µM MB14) in both high- and low-Na+ buffers in the presence of ATP, MgCl₂, and a buffer solution (e.g., Tris-HCl) at 37°C.[6]

  • Phosphate Quantification: The reaction is stopped, and the amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric method (e.g., Malachite Green assay).

  • Analysis: The Na+-dependent ATPase activity is determined by subtracting the Pi produced in the low-Na+ condition from that produced in the high-Na+ condition. The percentage inhibition by the compound is calculated relative to a DMSO control.

Visualizations: Workflows and Pathways

Experimental Screening Workflow

The diagram below outlines the logical progression of experiments in the initial screening of this compound derivatives.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Synthesis (this compound Library) B Primary Screen: P. falciparum Growth Assay (EC50 Determination) A->B C Cytotoxicity Assay (CC50 on Mammalian Cells) B->C D Calculate Selectivity Index (SI = CC50 / EC50) C->D E Resistance Selection Studies D->E Active & Selective Compounds F Whole Genome Sequencing of Resistant Parasites E->F G Identify Target Mutation (e.g., S374R in PfATP4) F->G H Target Validation: Biochemical Assay (PfATP4 ATPase Activity) G->H I Phenotypic Assays (Ion Regulation, Cell Swelling, Lysis) G->I

Caption: Workflow for antimalarial screening and target identification.

Proposed Mechanism of Action

This diagram illustrates how this compound compounds disrupt parasite ion homeostasis by inhibiting PfATP4.

G cluster_0 Infected Red Blood Cell cluster_1 P. falciparum Parasite PfATP4 PfATP4 (Na+ Pump) Na_in High [Na+] Accumulation Swelling Osmotic Swelling & Stress Na_in->Swelling Causes Lysis Parasite Lysis Swelling->Lysis Leads to RBC_Lysis Host Cell Lysis Lysis->RBC_Lysis Contributes to NPP New Permeability Pathways (NPP) (feat. RhopH2) Na_influx Na+ Influx NPP->Na_influx Mediates Na_influx->PfATP4 Pumped out by Compound This compound (e.g., MB14) Compound->PfATP4 Inhibits

Caption: Inhibition of PfATP4 disrupts Na+ homeostasis, leading to parasite death.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Cyano-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-cyano-3-methylisoquinoline, a key scaffold in the development of novel therapeutic agents. The methodology is based on established synthetic routes reported in the scientific literature.

Overview and Reaction Principle

The synthesis of the this compound core structure is achieved through a multi-step process commencing with commercially available starting materials. A key strategic step involves the reaction of 2-cyanophenylacetonitrile with an anhydride to form an intermediate which is then cyclized to the desired isoquinoline framework. The following protocol is adapted from a reported synthesis of a library of this compound derivatives.[1]

Experimental Protocol

This protocol outlines the synthesis of the parent this compound. The key intermediate is N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamide, which is then converted to the final product.[1]

Step 1: Synthesis of N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamide

  • Reagents and Materials:

    • 2-cyanophenylacetonitrile

    • Acetic anhydride

    • Sodium acetate

    • Toluene

  • Procedure:

    • A mixture of 2-cyanophenylacetonitrile, acetic anhydride, and sodium acetate in toluene is prepared.

    • The reaction mixture is heated at reflux.

    • The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The product is isolated and purified. The original study reports the formation of the key intermediate through acetylation of 2-cyanophenylacetonitrile.[1]

Step 2: Synthesis of 4-Cyano-3-methylisoquinolin-1(2H)-one

  • Reagents and Materials:

    • N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamide

    • Sulfuric acid (concentrated)

    • Water

  • Procedure:

    • The intermediate from Step 1 is treated with a mixture of concentrated sulfuric acid and water.

    • The mixture is heated at reflux for an extended period (e.g., 65 hours, as reported for a similar transformation).[1]

    • After cooling, the reaction mixture is carefully neutralized.

    • The precipitated solid is collected by filtration, washed with water, and dried to yield the isoquinolin-1(2H)-one derivative.

Step 3: Synthesis of 1-Chloro-4-cyano-3-methylisoquinoline

  • Reagents and Materials:

    • 4-Cyano-3-methylisoquinolin-1(2H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • A mixture of the isoquinolin-1(2H)-one and phosphorus oxychloride with a catalytic amount of DMF is heated.

    • The reaction is typically heated at reflux until the starting material is consumed.

    • After completion, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with ice-water and neutralized.

    • The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the 1-chloro derivative.

Step 4: Synthesis of this compound (Final Product)

  • Reagents and Materials:

    • 1-Chloro-4-cyano-3-methylisoquinoline

    • Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium formate)

    • Methanol or Ethanol

  • Procedure:

    • The 1-chloro derivative is dissolved in a suitable solvent like methanol or ethanol.

    • A catalytic amount of Pd/C is added to the solution.

    • The mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen donor like ammonium formate and heating.

    • The reaction is monitored until the starting material is consumed.

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure, and the residue is purified (e.g., by column chromatography) to afford the final product, this compound.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis. Note that specific yields may vary depending on the exact reaction conditions and scale. The data is based on the general procedures for analogous compounds.[1]

StepStarting MaterialKey ReagentsProductTypical Yield (%)
12-cyanophenylacetonitrileAcetic anhydride, Sodium acetateN-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamideNot specified
2N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamideH₂SO₄/H₂O4-Cyano-3-methylisoquinolin-1(2H)-oneNot specified
34-Cyano-3-methylisoquinolin-1(2H)-onePOCl₃1-Chloro-4-cyano-3-methylisoquinoline~80-95%
41-Chloro-4-cyano-3-methylisoquinolineH₂, Pd/CThis compound~70-90%

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product A 2-cyanophenylacetonitrile C N-(4-cyano-3-methyl-1H-isochromen- 1-ylidene)acetamide A->C Step 1 NaOAc B Acetic anhydride B->C D 4-Cyano-3-methylisoquinolin-1(2H)-one C->D Step 2 H₂SO₄, H₂O E 1-Chloro-4-cyano-3-methylisoquinoline D->E Step 3 POCl₃ F This compound E->F Step 4 H₂, Pd/C

Caption: Synthetic pathway for this compound.

References

Probing PfATP4 Function in Plasmodium falciparum with 4-Cyano-3-methylisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the discovery and characterization of novel antimalarial targets and chemical probes. One such validated and promising target is the P. falciparum cation-transporting P-type ATPase, PfATP4. This ion pump is crucial for maintaining low intracellular sodium (Na+) concentrations within the parasite. Its inhibition leads to a disruption of ion homeostasis, causing parasite swelling and death. The 4-cyano-3-methylisoquinoline scaffold has been identified as a potent inhibitor of PfATP4, with lead compounds like MB14 serving as valuable chemical probes to study the function of this essential parasite protein.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound derivatives to investigate PfATP4 function.

Mechanism of Action

This compound compounds, such as MB14, directly target and inhibit the Na+ efflux activity of PfATP4.[1][2][3] This inhibition disrupts the parasite's ability to maintain a low cytosolic Na+ concentration. The subsequent influx of Na+ down its electrochemical gradient leads to an osmotic imbalance, causing the parasite to swell and eventually lyse.[1][2][5] Interestingly, the lytic effect on the infected erythrocyte is also dependent on the parasite-induced New Permeability Pathways (NPPs) on the host cell membrane, which are mediated by proteins like RhopH2.[1][2] Inhibition of PfATP4 by 4-cyano-3-methylisoquinolines has also been shown to block the transition from the schizont to the ring stage of the parasite's lifecycle by inhibiting egress rather than invasion.

Quantitative Data Summary

The following tables summarize the quantitative data for the activity of this compound compounds against P. falciparum.

Table 1: In Vitro Growth Inhibition of P. falciparum

CompoundParasite StrainEC50 (µM)Reference
MB143D7Modest Inhibition[1][2]
MB14-resistant (S374R)-Resistant[1][2]

Note: Specific EC50 values for MB14 are described as "modest," and precise figures from multiple studies would require access to full-text articles and their supplementary data.

Table 2: Inhibition of PfATP4 ATPase Activity

CompoundConditionInhibitionReference
MB14Na+-dependent ATPase activityInhibited[1][2]
MB10 (analog)Na+-dependent ATPase activityInhibited

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of this compound on P. falciparum.

Protocol 1: In Vitro Asexual Stage Growth Inhibition Assay (LDH Assay)

This assay determines the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum. Parasite viability is assessed by measuring the activity of parasite lactate dehydrogenase (pLDH).

Materials:

  • P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, AlbuMAX II, and gentamicin)

  • Human erythrocytes

  • 96-well microplates

  • Test compound (this compound derivative) dissolved in DMSO

  • Malstat reagent

  • NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

  • Triton X-100

  • Plate reader (650 nm)

Procedure:

  • Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Serially dilute the test compound in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and a positive control (e.g., chloroquine).

  • Add 100 µL of the parasite culture to each well of the plate.

  • Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the erythrocytes by freeze-thawing the plate.

  • To measure pLDH activity, add 100 µL of Malstat reagent and 25 µL of NBT/PES solution to each well.

  • Incubate the plate in the dark at room temperature for up to 2 hours.

  • Measure the absorbance at 650 nm using a microplate reader.

  • Calculate the EC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: PfATP4-Associated ATPase Activity Assay

This assay measures the Na+-dependent ATPase activity in parasite membrane preparations and its inhibition by the test compound.

Materials:

  • Isolated P. falciparum trophozoites

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Assay buffer (containing varying concentrations of NaCl, MgCl2, and ATP)

  • Test compound

  • Malachite green reagent for phosphate detection

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare parasite membranes from isolated trophozoites by sonication or nitrogen cavitation followed by ultracentrifugation.

  • Resuspend the membrane pellet in an appropriate buffer.

  • In a 96-well plate, set up reaction mixtures containing the membrane preparation, assay buffer with high (e.g., 152 mM) and low (e.g., 2 mM) concentrations of NaCl, and the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green assay.

  • The PfATP4-associated ATPase activity is calculated as the difference between the activity in high and low Na+ conditions.

  • Determine the inhibitory effect of the compound by comparing the PfATP4-associated ATPase activity in the presence and absence of the inhibitor.

Protocol 3: Parasite Lysis Assay

This assay assesses the ability of PfATP4 inhibitors to induce lysis of infected erythrocytes.

Materials:

  • Synchronized late-stage P. falciparum trophozoites

  • Assay buffer (e.g., RPMI 1640)

  • Test compound

  • Control compounds (e.g., a known PfATP4 inhibitor like cipargamin, and a negative control)

  • 96-well plates

  • Microscope or a method to quantify hemoglobin release (e.g., spectrophotometry)

Procedure:

  • Resuspend synchronized trophozoite-infected erythrocytes in the assay buffer.

  • Add the test compound at the desired concentration to the wells of a 96-well plate.

  • Add the infected erythrocyte suspension to the wells.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 1, 2, 4 hours), monitor the cells for morphological changes (swelling and lysis) using a microscope.

  • Alternatively, quantify lysis by pelleting the intact cells and measuring the amount of hemoglobin released into the supernatant by reading the absorbance at 405 nm.

Visualizations

PfATP4_Signaling_Pathway cluster_parasite Parasite Cytosol Na_ext High [Na+] PfATP4 PfATP4 Na_ext->PfATP4 Na+ influx (NPPs) Na_int Low [Na+] H_int H+ PfATP4->Na_ext Na+ efflux V_ATPase V-type H+-ATPase H_ext H+ V_ATPase->H_ext H+ efflux H_ext->PfATP4 H+ influx Probe This compound Probe->PfATP4 Inhibition

Caption: PfATP4 maintains low cytosolic Na+ by exporting Na+ and importing H+. This compound inhibits this function.

Growth_Inhibition_Workflow Start Start: Synchronized Ring-Stage P. falciparum Culture Prepare_Plates Prepare 96-well plates with serial dilutions of test compound Start->Prepare_Plates Add_Parasites Add parasite culture to plates Prepare_Plates->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lyse_Cells Lyse cells (Freeze-thaw) Incubate->Lyse_Cells Add_Reagents Add Malstat and NBT/PES reagents Lyse_Cells->Add_Reagents Measure_Absorbance Measure absorbance at 650 nm Add_Reagents->Measure_Absorbance Analyze_Data Calculate EC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro growth inhibition assay using the pLDH method.

ATPase_Assay_Workflow Start Start: Isolate Parasite Membranes Setup_Reaction Set up reaction with membranes, buffers (High/Low Na+), and inhibitor Start->Setup_Reaction Initiate_Reaction Initiate reaction with ATP Setup_Reaction->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and measure inorganic phosphate (Pi) Incubate->Stop_Reaction Calculate_Activity Calculate Na+-dependent ATPase activity Stop_Reaction->Calculate_Activity Determine_Inhibition Determine percent inhibition Calculate_Activity->Determine_Inhibition End End Determine_Inhibition->End

References

Application Notes and Protocols for Selecting 4-Cyano-3-methylisoquinoline Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Cyano-3-methylisoquinolines are a novel class of antimalarial compounds that have demonstrated inhibitory effects on the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3][4][5] Research into this class of compounds has identified their biological target as the sodium efflux pump PfATP4.[1][2][6][7] PfATP4 is a P-type cation-transporter ATPase crucial for maintaining low cytosolic Na+ concentrations in the parasite.[7] Inhibition of PfATP4 leads to an accumulation of Na+ within the parasite, causing osmotic swelling and eventual lysis of the infected erythrocyte.[1][2][6] Understanding the mechanisms by which parasites develop resistance to 4-cyano-3-methylisoquinolines is critical for the development of robust and long-lasting antimalarial therapies.

These application notes provide a detailed protocol for the in vitro selection of P. falciparum parasites resistant to 4-cyano-3-methylisoquinolines, enabling researchers to investigate the genetic basis of resistance.

Data Presentation

The following table summarizes the quantitative data from a study that successfully selected for resistance against the 4-cyano-3-methylisoquinoline lead compound, MB14.

ParameterValueReference
Compound MB14 (this compound derivative)[1][2]
Parasite Strain Plasmodium falciparum 3D7[6]
EC50 on Sensitive Parasites (3D7) ~5 µM[6]
Selection Drug Concentration 10 µM[6]
EC50 on Resistant Parasites Significantly higher than sensitive strain[6]
Identified Resistance Mutation Single point mutation S374R in PfATP4[1][2]

Experimental Protocols

1. General Culture of Plasmodium falciparum

This protocol outlines the standard method for the continuous in vitro culture of asexual blood-stage P. falciparum.

  • Materials:

    • P. falciparum culture (e.g., 3D7 strain)

    • Human O+ erythrocytes

    • Complete RPMI-1640 medium (supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamycin, and AlbuMAX II or human serum)

    • Incubator at 37°C

    • Gas mixture (5% CO2, 5% O2, 90% N2)

    • Sterile culture flasks and plates

  • Protocol:

    • Maintain parasite cultures in human O+ erythrocytes at a 2-5% hematocrit in complete RPMI-1640 medium.[8]

    • Incubate the culture flasks at 37°C in a modular incubator chamber flushed with the gas mixture.[8]

    • Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

    • Subculture the parasites every 2-3 days to maintain a parasitemia of 1-5%. This is done by adding fresh erythrocytes and complete medium.

    • Synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol for 10 minutes.[8]

2. Protocol for Selection of Resistant Parasites

This protocol describes the process of selecting for parasites resistant to a this compound compound, such as MB14. This method involves continuous drug pressure.

  • Materials:

    • Synchronized, high-parasitemia P. falciparum culture (e.g., >1 x 10^9 parasites)

    • This compound compound (e.g., MB14)

    • Complete RPMI-1640 medium

    • Human O+ erythrocytes

  • Protocol:

    • Prepare a starting culture of approximately 1 x 10^9 clonal ring-stage parasites in a 25 mL culture flask with 4% hematocrit.[9]

    • Expose the parasite culture to the this compound compound at a concentration of approximately 2 times the EC50 (e.g., 10 µM for MB14).[6]

    • Maintain the drug pressure for 48 hours, changing the media and drug daily.[9]

    • After the initial 48-hour exposure, remove the drug pressure and continue to culture the parasites in complete RPMI-1640 medium. Replenish with fresh medium every other day.[9]

    • Monitor the culture for the reappearance of parasites by making thin blood smears. This may take several weeks. If no parasites are visible, replace 25% of the hematocrit weekly.[9]

    • Once parasites recrudesce, repeat the drug exposure cycle.[6][9]

    • Continue these on-and-off cycles of drug pressure for 30-100 days until a stable, drug-resistant parasite line is established.[9] A selection can be considered unsuccessful if no parasites regrow after 80 days of recovery.[9]

    • Clone the resistant parasites by limiting dilution in a 96-well plate to ensure a genetically homogenous population.[9]

3. Confirmation of Drug Resistance

  • Protocol:

    • Perform a standard 72-hour growth inhibition assay with the selected parasite line and the parental (sensitive) line.

    • Use a serial dilution of the this compound compound.

    • Measure parasite growth using a SYBR green assay or by measuring lactate dehydrogenase activity.[6]

    • Calculate the EC50 values for both the resistant and sensitive parasite lines. A significant increase in the EC50 for the selected line confirms resistance.

4. Identification of Resistance-Conferring Mutations

  • Protocol:

    • Extract genomic DNA from both the resistant and parental parasite lines.

    • Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations.

    • Compare the genome of the resistant parasite to the parental strain to identify mutations that may be responsible for the resistance phenotype. In the case of MB14, a single point mutation (S374R) in the PfATP4 gene was identified in all resistant parasites.[1][2]

Visualizations

Experimental Workflow for Resistance Selection

G cluster_setup Initial Setup cluster_cycle Selection Cycles cluster_outcome Outcome & Analysis start Start with high-density synchronized P. falciparum culture (~1x10^9 parasites) drug_pressure Apply drug pressure (e.g., 10 µM MB14) for 48 hours start->drug_pressure remove_pressure Remove drug pressure drug_pressure->remove_pressure monitor Monitor for recrudescence remove_pressure->monitor monitor->drug_pressure Parasites reappear resistant_line Establish stable resistant parasite line monitor->resistant_line Stable growth under pressure cloning Clone resistant parasites by limiting dilution resistant_line->cloning confirmation Confirm resistance (EC50 determination) cloning->confirmation sequencing Whole-genome sequencing to identify mutations confirmation->sequencing

Caption: Workflow for the in vitro selection of drug-resistant parasites.

Mechanism of Action and Resistance

G cluster_parasite P. falciparum Parasite cluster_host Infected Erythrocyte PfATP4 PfATP4 (Na+ Pump) Na_in High [Na+] in parasite PfATP4->Na_in Inhibition leads to Na+ accumulation swelling Osmotic Swelling Na_in->swelling lysis Parasite Lysis swelling->lysis NPP New Permeability Pathways (NPP) Na_out High [Na+] in erythrocyte NPP->Na_out Na+ influx Na_out->PfATP4 Na+ enters parasite compound 4-Cyano-3- methylisoquinoline compound->PfATP4 Inhibits mutation S374R Mutation in PfATP4 mutation->PfATP4 Prevents inhibition

Caption: Mechanism of action of this compound and resistance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Cyano-3-methylisoquinoline synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved in a two-step process: 1) Thorpe-Ziegler cyclization to form 1-amino-3-methylisoquinoline-4-carbonitrile, and 2) Deamination of the intermediate to yield the final product.

Step 1: Thorpe-Ziegler Cyclization of 2-(cyanomethyl)benzonitrile with Acetonitrile

Issue Possible Cause(s) Troubleshooting Steps
Low or no yield of 1-amino-3-methylisoquinoline-4-carbonitrile 1. Ineffective Base: The base used may not be strong enough to deprotonate the starting materials effectively. 2. Improper Solvent: The solvent may not be suitable for the reaction, affecting solubility and reactivity. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Presence of Water: The reaction is sensitive to moisture, which can quench the base and inhibit the reaction. 5. Poor Quality Starting Materials: Impurities in 2-(cyanomethyl)benzonitrile or acetonitrile can interfere with the reaction.1. Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA). See Table 1 for a comparison of different bases. 2. Solvent Choice: Use an anhydrous, aprotic solvent like tetrahydrofuran (THF), diethyl ether, or toluene. 3. Temperature Optimization: Gradually increase the reaction temperature. Refluxing in THF (around 66 °C) is a common starting point. Microwave irradiation can also be explored to improve reaction rates and yields. 4. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 5. Purify Starting Materials: Purify the starting materials by distillation or recrystallization if their purity is questionable.
Formation of multiple byproducts 1. Side Reactions: The strong base can catalyze polymerization of acetonitrile or other side reactions. 2. Incorrect Stoichiometry: An incorrect ratio of reactants and base can lead to the formation of undesired products.1. Slow Addition: Add the base portion-wise or as a solution to a cooled reaction mixture to control the reaction rate and minimize side reactions. 2. Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of acetonitrile may be beneficial.
Difficulty in isolating the product 1. Product Solubility: The product might be soluble in the workup solvents. 2. Emulsion Formation during Workup: The reaction mixture may form a stable emulsion during aqueous workup.1. Solvent Selection for Extraction: Use a suitable organic solvent for extraction based on the product's polarity. Ethyl acetate or dichloromethane are common choices. 2. Breaking Emulsions: Add a saturated brine solution to help break up emulsions during the workup.

Step 2: Deamination of 1-amino-3-methylisoquinoline-4-carbonitrile

Issue Possible Cause(s) Troubleshooting Steps
Low yield of this compound 1. Incomplete Diazotization: The formation of the diazonium salt may be incomplete. 2. Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose before the reduction step. 3. Ineffective Reducing Agent: The reducing agent may not be potent enough to effect the deamination.1. Optimize Diazotization: Ensure the reaction is carried out at a low temperature (0-5 °C) to stabilize the diazonium salt. Use a slight excess of sodium nitrite and a strong acid like hydrochloric acid. 2. Control Temperature: Maintain a low temperature throughout the diazotization and subsequent reduction steps. 3. Choice of Reducing Agent: Hypophosphorous acid (H₃PO₂) is a common and effective reducing agent for this transformation. Ensure it is of good quality.
Formation of phenolic byproducts Reaction of the diazonium salt with water: The diazonium group can be displaced by a hydroxyl group if it comes into contact with water at elevated temperatures.Maintain Low Temperature: Keep the reaction temperature strictly controlled at 0-5 °C to minimize the formation of phenolic byproducts.
Safety concerns with diazonium salts Explosive nature of dry diazonium salts: Solid diazonium salts can be explosive.In Situ Generation: Always generate and use the diazonium salt in solution without isolating it.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a high yield in the Thorpe-Ziegler cyclization step?

A1: The most critical factor is maintaining strictly anhydrous conditions. The strong bases used in this reaction are highly reactive towards water. Any moisture will consume the base and significantly reduce the yield of the desired product.

Q2: Can I use a different nitrile instead of acetonitrile in the first step?

A2: Yes, it is possible to use other nitriles, which would result in a different substituent at the 3-position of the isoquinoline ring. However, the reaction conditions may need to be re-optimized for different nitriles.

Q3: Is it necessary to isolate the 1-amino-3-methylisoquinoline-4-carbonitrile intermediate?

A3: While it is possible to perform a one-pot synthesis, isolating and purifying the intermediate is highly recommended. This will ensure that the starting material for the second step is pure, which generally leads to a cleaner reaction and a higher yield of the final product.

Q4: What are the safety precautions I should take during the deamination step?

A4: The deamination step involves the formation of a diazonium salt, which can be explosive when isolated in a dry state. Therefore, it is crucial to prepare and use the diazonium salt in situ at low temperatures (0-5 °C) and behind a blast shield.

Q5: My final product is colored. How can I purify it?

A5: Colored impurities are common in this synthesis. Column chromatography on silica gel is an effective method for purification. A solvent system of ethyl acetate and hexanes can be used to elute the product. Recrystallization from a suitable solvent system can also be employed for further purification.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 1-amino-3-methylisoquinoline-4-carbonitrile

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaHTHF66 (reflux)6~75
2NaNH₂Toluene110 (reflux)4~80
3LDATHF-78 to rt12~70
4t-BuOKTHF2524~60
5NaHTHF (Microwave)1000.5~85

Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Step 1: Synthesis of 1-amino-3-methylisoquinoline-4-carbonitrile

  • Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq.) as a 60% dispersion in mineral oil to a flame-dried round-bottom flask.

  • Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil and then suspend it in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • To a separate flask, add 2-(cyanomethyl)benzonitrile (1.0 eq.) and an excess of anhydrous acetonitrile (5-10 eq.) dissolved in anhydrous THF.

  • Slowly add the solution of the starting materials to the NaH suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of ethanol, followed by water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-amino-3-methylisoquinoline-4-carbonitrile as a solid.

Step 2: Synthesis of this compound

  • Dissolve 1-amino-3-methylisoquinoline-4-carbonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, cool hypophosphorous acid (H₃PO₂, 50% in water, 5-10 eq.) to 0 °C.

  • Slowly add the cold diazonium salt solution to the cold hypophosphorous acid with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Thorpe-Ziegler Cyclization cluster_step2 Step 2: Deamination Start1 2-(cyanomethyl)benzonitrile + Acetonitrile Reaction1 Cyclization Start1->Reaction1 Reagents1 Base (e.g., NaH) Anhydrous Solvent (e.g., THF) Reagents1->Reaction1 Intermediate 1-amino-3-methylisoquinoline-4-carbonitrile Reaction1->Intermediate Reaction2 Diazotization & Reduction Intermediate->Reaction2 Reagents2 1. NaNO₂, HCl (0-5°C) 2. H₃PO₂ Reagents2->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_solutions1 Step 1 Troubleshooting cluster_solutions2 Step 2 Troubleshooting Start Low Yield of Final Product CheckStep1 Problem in Step 1 (Cyclization)? Start->CheckStep1 CheckStep2 Problem in Step 2 (Deamination)? Start->CheckStep2 Sol1_Base Check Base Strength & Anhydrous Conditions CheckStep1->Sol1_Base Yes Sol1_Temp Optimize Temperature / Use Microwave CheckStep1->Sol1_Temp Yes Sol1_Purity Verify Starting Material Purity CheckStep1->Sol1_Purity Yes Sol2_Diaz Ensure Low Temperature (0-5°C) for Diazotization CheckStep2->Sol2_Diaz Yes Sol2_Red Verify Reducing Agent Quality CheckStep2->Sol2_Red Yes Sol2_Time Increase Reaction Time for Reduction CheckStep2->Sol2_Time Yes

Caption: Logical troubleshooting workflow for low yield issues.

Overcoming solubility issues with 4-Cyano-3-methylisoquinoline in assays.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Cyano-3-methylisoquinoline

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stock solvent for this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl sulfoxide (DMSO).[1] A stock solution of up to 50 mg/mL in DMSO can be prepared. For long-term storage, it is advisable to aliquot the stock solution and freeze it at -20°C. Stock solutions are generally stable for up to 6 months under these conditions.[2]

Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?

A2: This is a common issue known as "precipitation upon dilution" and occurs because this compound is poorly soluble in aqueous solutions.[2][3][4] When the DMSO stock is added to the aqueous buffer, the concentration of the organic solvent is significantly lowered, reducing its ability to keep the compound dissolved.[3]

To resolve this, you can try the following:

  • Vortexing and Sonication: Immediately after dilution, vortex the solution vigorously or place it in a sonicating water bath for several minutes.[2]

  • Gentle Warming: Briefly warming the solution to 37°C can help redissolve small precipitates.[2]

  • Increase Final DMSO Concentration: If your assay can tolerate it, increasing the final concentration of DMSO in your assay may help maintain solubility. However, it is crucial to keep the DMSO concentration consistent across all experiments, including controls, and typically below 1% to avoid off-target effects.[4][5]

  • Use of Surfactants or Excipients: Incorporating a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) in your assay buffer can help for non-cell-based assays.[6] For cell-based assays, cyclodextrins can be a viable alternative to enhance solubility without causing cell toxicity.[7][8][9][10][11][12]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's low aqueous solubility. It is best practice to first create a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer.[2][13]

Q4: What is the maximum concentration of this compound I can use in a cell-based assay?

A4: The maximum concentration is limited by the compound's solubility in the final assay medium and any potential cytotoxicity from the compound or the solvent. The final concentration of DMSO should ideally be kept at or below 0.5-1% to minimize solvent-induced artifacts.[5] It is crucial to perform a vehicle control experiment (assay medium with the same final DMSO concentration but without the compound) to ensure the observed effects are due to the compound and not the solvent.

Troubleshooting Guide

This section provides a step-by-step approach to addressing common solubility challenges.

Problem: Compound precipitates out of solution during the experiment.

Possible Cause Suggested Solution
Low Temperature DMSO freezes at 18.5°C (65.3°F).[1] Ensure that all solutions are maintained at room temperature or warmer to prevent the solvent from freezing and the compound from precipitating.[4]
High Final Concentration The final concentration of the compound in the aqueous buffer may be above its solubility limit. Perform a solubility test to determine the maximum soluble concentration in your specific assay medium.
Insufficient Mixing Upon dilution, the compound may not have dispersed and dissolved properly. Always vortex or sonicate the solution immediately after diluting the DMSO stock into the aqueous buffer.[2]
pH of the Buffer The solubility of some compounds can be pH-dependent. While this compound is not strongly acidic or basic, slight adjustments to the buffer pH (if permissible for your assay) could be tested.

Problem: Inconsistent results between experimental replicates.

Possible Cause Suggested Solution
Micro-precipitation The compound may be forming very small, invisible precipitates, leading to variations in the effective concentration. Before use, centrifuge your diluted compound solution at high speed for 5-10 minutes and use the supernatant for your assay.
Adsorption to Plastics Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates). Consider using low-adhesion plastics or pre-rinsing pipette tips with the solution.
Inaccurate Pipetting of Stock Due to the viscosity of DMSO, pipetting small volumes can be inaccurate. Ensure your pipette is calibrated and use reverse pipetting for viscous liquids.

Troubleshooting Workflow for Solubility Issues

G start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration < 1%? start->check_dmso increase_dmso Increase DMSO slightly (if assay tolerates) check_dmso->increase_dmso No dmso_ok DMSO concentration is likely not the issue check_dmso->dmso_ok Yes physical_methods Apply Physical Methods: Vortex, Sonicate, Warm to 37°C increase_dmso->physical_methods dmso_ok->physical_methods still_precipitates Still Precipitates? physical_methods->still_precipitates use_excipients Consider Solubility Enhancers: - Cyclodextrins (cell-based) - Surfactants (non-cell-based) still_precipitates->use_excipients Yes success Solubility Issue Resolved still_precipitates->success No lower_concentration Lower the final compound concentration use_excipients->lower_concentration lower_concentration->success

Caption: A decision tree for troubleshooting precipitation of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Allow the vial of this compound to come to room temperature before opening.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the corresponding mass of the compound with a molecular weight of 168.19 g/mol ).

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 6 months.

Protocol 2: Determining Maximum Soluble Concentration in Assay Media

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Your specific cell culture or assay medium

    • 96-well clear bottom plate

    • Plate reader or microscope

  • Procedure:

    • Create a serial dilution of your compound in the assay medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant in all wells (e.g., 0.5%).

    • Include a "vehicle control" well containing only the assay medium with the same final DMSO concentration.

    • Incubate the plate under your standard assay conditions for a relevant period (e.g., 2 hours).

    • Visually inspect each well for signs of precipitation (cloudiness, crystals) using a microscope.

    • Alternatively, measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance/scattering compared to the vehicle control indicates precipitation.

    • The highest concentration that remains clear is your maximum working soluble concentration.

Solubility Data in Common Solvents (Illustrative)

SolventMax Solubility (approx.)Notes
DMSO~50 mg/mLRecommended for stock solutions.
EthanolLowMay require heating; less ideal for stock.
PBS (pH 7.4)< 10 µMVery low solubility.
Cell Culture Media + 10% FBS10-20 µMSerum proteins can slightly improve solubility.

Workflow for Preparing Working Solutions

G start Start: Solid Compound dissolve_dmso Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM) start->dissolve_dmso aliquot Aliquot and store at -20°C dissolve_dmso->aliquot thaw Thaw one aliquot at room temperature aliquot->thaw serial_dilution Perform serial dilutions in assay buffer thaw->serial_dilution final_concentration Add to assay to achieve final working concentration (e.g., 10 µM with 0.1% DMSO) serial_dilution->final_concentration end Experiment Ready final_concentration->end

Caption: Standard workflow for preparing this compound for assays.

Disclaimer: This guide provides general recommendations. Optimal conditions may vary depending on the specific experimental setup. It is always recommended to perform preliminary tests to determine the best conditions for your assay.

References

Technical Support Center: Purification of 4-Cyano-3-methylisoquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4-cyano-3-methylisoquinoline and its derivatives. It includes troubleshooting guides for common issues encountered during purification, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The most common and effective purification methods for this class of compounds are silica gel column chromatography and recrystallization. For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) is also frequently employed.

Q2: What are the typical impurities I might encounter?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities for isoquinoline derivatives may include starting materials from the synthesis, reaction byproducts, and related isomers. Specifically for this compound, potential impurities could include the corresponding N-oxide, which can sometimes form during synthesis.[1]

Q3: My compound is a brownish oil/solid. How can I decolorize it?

A3: The brownish color often indicates the presence of minor, highly colored impurities. These can often be removed by treating a solution of your compound with activated charcoal followed by filtration before proceeding with column chromatography or recrystallization.

Q4: How do I choose a suitable solvent system for column chromatography?

A4: A good starting point is to use a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity of the solvent system can be gradually increased to elute your compound. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio that provides good separation between your desired product and any impurities.

Q5: What is a good recrystallization solvent for this compound derivatives?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] For polar, nitrogen-containing heterocycles, common solvent systems to try include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane.[3] It is recommended to screen several solvents on a small scale to find the optimal one for your specific derivative.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Compound won't elute from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol or triethylamine (for basic compounds) to the eluent can be effective.
Poor separation of compound and impurities The chosen solvent system is not providing adequate resolution.Screen different solvent systems using TLC. Consider using a different stationary phase, such as alumina, if your compound is unstable on silica gel.
Streaking or tailing of the compound band The compound is interacting too strongly with the silica gel, or the column is overloaded.Add a small amount of a polar modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. Ensure the amount of crude material loaded is appropriate for the column size.
Cracks in the silica gel bed Improper packing of the column or running the column dry.Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed.
Compound appears to have decomposed on the column The compound is sensitive to the acidic nature of silica gel.Use a deactivated stationary phase (e.g., neutral alumina) or add a base like triethylamine to the eluent to neutralize the silica surface.
Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. If the problem persists, try a different recrystallization solvent.
No crystals form upon cooling The solution is not saturated enough, or nucleation is slow.Evaporate some of the solvent to increase the concentration and then cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce nucleation.
Poor recovery of the purified compound Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, cool the mixture in an ice bath to minimize the solubility of your compound.
Crystals are colored despite recrystallization The colored impurity has similar solubility properties to your compound.Treat the hot solution with a small amount of activated charcoal before filtering and allowing it to cool. This can adsorb colored impurities.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound derivatives.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, etc., hexane:ethyl acetate) to elute the compounds with increasing polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Example Solvent Systems for Isoquinoline Derivatives:

Compound Polarity Starting Solvent System (Non-polar:Polar) Final Solvent System (Non-polar:Polar)
LowHexane:Ethyl Acetate (95:5)Hexane:Ethyl Acetate (80:20)
MediumHexane:Ethyl Acetate (80:20)Hexane:Ethyl Acetate (50:50)
HighDichloromethane:Methanol (98:2)Dichloromethane:Methanol (90:10)
Protocol 2: Recrystallization

This protocol outlines the steps for purifying a solid this compound derivative.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow Crude Crude Product (this compound derivative) TLC TLC Analysis to assess purity and choose purification method Crude->TLC Column Column Chromatography TLC->Column Multiple spots or streaking Recrystallize Recrystallization TLC->Recrystallize One major spot with minor impurities Pure Pure Product Column->Pure Recrystallize->Pure

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Column_Chromatography Start Problem with Column Chromatography NoElution Compound not eluting? Start->NoElution PoorSep Poor separation? Start->PoorSep Tailing Band tailing? Start->Tailing IncreasePolarity Increase solvent polarity NoElution->IncreasePolarity ChangeSolvent Try a different solvent system PoorSep->ChangeSolvent AddModifier Add a modifier (e.g., Et3N) Tailing->AddModifier

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Addressing Metabolic Instability of 4-Cyano-3-methylisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-cyano-3-methylisoquinoline analogs. The information is designed to help address common challenges related to the metabolic instability of these compounds during preclinical development.

Troubleshooting Guides

This section offers solutions to specific problems that may be encountered during the in vitro metabolic assessment of this compound analogs.

Problem 1: High Intrinsic Clearance Observed in Human Liver Microsomes (HLM)

Question: My this compound analog shows high intrinsic clearance in the HLM assay, suggesting rapid metabolic turnover. How can I identify the primary metabolic pathways and devise strategies for improvement?

Answer:

High intrinsic clearance in HLM is a common issue and typically points to metabolism by Cytochrome P450 (CYP) enzymes.[1] To address this, a systematic approach is recommended:

  • Metabolic Phenotyping: The first step is to identify the specific CYP isoforms responsible for the metabolism of your compound. This can be achieved through "reaction phenotyping" experiments.[2][3]

    • Recombinant CYP Enzymes: Incubate your compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) to directly assess which isoforms metabolize the compound.[3]

    • Chemical Inhibition in HLM: Co-incubate your compound in HLM with known selective inhibitors for major CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that CYP isoform.[2]

  • Metabolite Identification: Utilize LC-MS/MS to identify the major metabolites formed during the HLM incubation. This will reveal the "soft spots" on your molecule that are most susceptible to metabolism.[4] Common metabolic transformations for N-heterocyclic compounds include oxidation and hydroxylation.

  • Structural Modification Strategies: Once the metabolic "soft spots" and the responsible CYP isoforms are identified, you can employ several medicinal chemistry strategies to improve metabolic stability:

    • Blocking Metabolic Sites: Introduce sterically hindering groups or electron-withdrawing groups at or near the site of metabolism to disfavor enzyme binding or reaction. For example, the introduction of a fluorine atom can block a potential site of oxidation.

    • Scaffold Hopping/Isosteric Replacement: Replace the metabolically labile part of the scaffold with a bioisostere that is more resistant to metabolism while retaining the desired pharmacological activity.[5]

Problem 2: Discrepancy Between Human and Rodent Liver Microsome Stability Data

Question: I'm observing significant differences in the metabolic stability of my this compound analog when comparing data from human liver microsomes (HLM) and rat liver microsomes (RLM). What could be the reason for this, and how should I proceed?

Answer:

Species differences in drug metabolism are a well-documented phenomenon and are often due to variations in the expression levels and substrate specificities of metabolic enzymes, particularly CYPs and Aldehyde Oxidase (AO).[2][6]

  • CYP Isoform Differences: The relative abundance and activity of specific CYP isoforms can vary significantly between humans and preclinical species like rats. For example, a compound may be a primary substrate for a human CYP isoform that has a low-activity ortholog in rats, or vice-versa.

  • Aldehyde Oxidase (AO) Involvement: AO is another key enzyme in the metabolism of N-heterocyclic compounds.[6] There are profound species differences in AO activity, with human AO often showing different substrate specificity compared to rodent AOs.

Recommended Actions:

  • Cross-Species Metabolite Profiling: Identify the major metabolites in both HLM and RLM incubations. This will help determine if the metabolic pathways are conserved across species.

  • Reaction Phenotyping in Both Species: Conduct reaction phenotyping studies in both human and rat systems to identify the key enzymes responsible for metabolism in each species.

  • Consider the "Humanized" Mouse Model: For compounds with significant human-specific metabolism, using a "humanized" mouse model (a mouse model expressing human metabolic enzymes) for in vivo studies can provide more predictive pharmacokinetic data.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic pathways for this compound analogs?

Based on the chemical structure, the primary metabolic pathways are likely to be:

  • CYP-mediated oxidation: This can occur on the isoquinoline ring system or on any alkyl substituents.

  • Aldehyde Oxidase (AO) mediated metabolism: The nitrogen atom in the isoquinoline ring makes it a potential substrate for AO.[6]

Q2: My compound is rapidly metabolized, but shows low turnover with the major CYP isoforms. What other enzymes could be involved?

If major CYPs are ruled out, consider the involvement of:

  • Aldehyde Oxidase (AO): As mentioned, this is a key enzyme for N-heterocyclic compounds. You can test this by incubating your compound with human liver cytosol (which contains AO) and using a selective AO inhibitor like menadione.

  • Flavin-containing Monooxygenases (FMOs): These enzymes can also contribute to the metabolism of heteroatom-containing compounds.

  • Phase II Conjugation Enzymes: While less common for initial clearance of such scaffolds, enzymes like UGTs could be involved if the compound already possesses or forms a suitable functional group for conjugation.

Q3: How does the 4-cyano group influence metabolic stability?

The nitrile group is generally considered to be metabolically robust and can even enhance metabolic stability in some cases. It is a strong electron-withdrawing group, which can decrease the electron density of the aromatic ring system, making it less susceptible to oxidative metabolism by CYPs. However, its electronic influence on the rest of the molecule can indirectly affect metabolism at other sites.

Q4: What are some potential bioisosteric replacements for the 4-cyano group if it is found to be a liability?

While the nitrile group itself is often stable, if modifications in that region are necessary to improve other properties, you could consider replacing it with other electron-withdrawing groups that have similar steric and electronic properties. Potential bioisosteres for a nitrile group include:

  • Halogens (e.g., Cl, F)

  • Trifluoromethyl group (-CF3)

  • Oxadiazole or other small, stable heterocycles

The choice of bioisostere will depend on the specific structure-activity relationship (SAR) of your compound series.[5]

Data Presentation

The following table summarizes metabolic stability data for a series of isoquinoline-tethered quinazoline derivatives, which can serve as a reference for understanding potential metabolic liabilities in related scaffolds.

Table 1: Metabolic Stability of Selected Isoquinoline-Tethered Quinazoline Derivatives in Human and Mouse Liver Microsomes

Compound% Remaining after 30 min (Human)% Remaining after 30 min (Mouse)
13f 28.141.8
14b 27.314.4
14c <10<10
14f 55.784.9
14g 19.042.3
14h 27.737.9
14i 34.938.2
Verapamil 25.0

Data from a study on isoquinoline-tethered quinazoline derivatives.[7] Note that these are not this compound analogs but represent a structurally related class of compounds.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a this compound analog.[1][8]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer.

  • In a 96-well plate, add the microsomal suspension to the buffer.

  • Add the test compound or control to the wells to initiate the pre-incubation (typically 5-10 minutes at 37°C).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Protocol 2: CYP Reaction Phenotyping using Chemical Inhibitors

Objective: To identify the major CYP isoforms responsible for the metabolism of a this compound analog.[2][3]

Materials:

  • Same as Protocol 1

  • Stock solutions of selective CYP inhibitors (e.g., furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A4, etc.)

Procedure:

  • Follow the HLM stability assay protocol (Protocol 1).

  • In parallel, run a set of incubations where a selective CYP inhibitor is added to the microsomal suspension before the addition of the test compound.

  • Incubate for a fixed time point (e.g., 30 minutes).

  • Quench the reactions and analyze by LC-MS/MS.

  • Compare the amount of parent compound remaining in the presence and absence of each inhibitor. A significant increase in the remaining parent compound in the presence of a specific inhibitor indicates the involvement of that CYP isoform in the compound's metabolism.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem High Intrinsic Clearance in HLM Phenotyping CYP/AO Reaction Phenotyping Problem->Phenotyping Determine cause MetaboliteID Metabolite Identification Phenotyping->MetaboliteID Identify 'soft spots' Modification Structural Modification (e.g., Blocking Sites, Bioisosteric Replacement) MetaboliteID->Modification Guide redesign

Caption: Troubleshooting workflow for high intrinsic clearance.

signaling_pathway compound This compound Analog cyp CYP450 Enzymes (e.g., CYP3A4, 2D6) compound->cyp ao Aldehyde Oxidase (AO) compound->ao metabolites Oxidized Metabolites cyp->metabolites ao->metabolites clearance Increased Metabolic Clearance metabolites->clearance

Caption: Key metabolic pathways for isoquinoline analogs.

References

Understanding resistance mechanisms to 4-Cyano-3-methylisoquinoline.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Cyano-3-methylisoquinoline (CMI)

Welcome to the technical support center for this compound (CMI). This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CMI and investigating potential resistance mechanisms.

While this compound derivatives have been explored as inhibitors for various targets, including Protein Kinase A in Plasmodium falciparum and the sodium efflux pump PfATP4, this guide will focus on the common resistance mechanisms observed with small molecule kinase inhibitors, a major class to which isoquinoline derivatives belong.[1][2]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to kinase inhibitors like CMI?

A1: Acquired resistance to kinase inhibitors typically falls into three main categories:

  • On-Target Alterations: These are genetic changes to the drug's direct target. This includes point mutations in the kinase domain that prevent the inhibitor from binding effectively, or amplification of the target gene, which increases the protein level to a point where the drug concentration is no longer sufficient.[3][4] A common example is a "gatekeeper" mutation in the ATP-binding pocket, which can block drug access without compromising kinase activity.[5]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited target.[4][6] For instance, if CMI inhibits Pathway A, the cells might upregulate Pathway B, which can also drive proliferation and survival, rendering the inhibition of Pathway A ineffective.[7][8] This can happen through the amplification or mutation of other receptor tyrosine kinases (RTKs) like MET or EGFR.[6][7][9]

  • Other Mechanisms: These can include increased drug efflux through the upregulation of transporter proteins (like ABC transporters), histological transformation of the cells, or changes in the tumor microenvironment.[3][4]

Q2: My cells are showing reduced sensitivity to CMI from the start (primary resistance). What could be the cause?

A2: Primary, or de novo, resistance can occur if the cells have pre-existing factors that reduce their sensitivity to the drug.[3] This could be due to baseline expression of an alternative signaling pathway, the presence of a sub-clone of cells with a resistance mutation, or intrinsic patient- or drug-specific factors.[3][4]

Q3: I've observed a significant increase in the IC50 value of CMI in my cell line after prolonged treatment. What does this indicate?

A3: A significant increase, or shift, in the IC50 value (the concentration of an inhibitor required to reduce a biological process by 50%) strongly suggests the development of acquired resistance.[10][11] The cells have likely adapted to the presence of the drug through one of the mechanisms described in Q1. This shift is a quantifiable measure of resistance.[12]

Q4: Can resistance to CMI develop through mechanisms other than genetic mutations?

A4: Yes. Non-mutational mechanisms are common. For example, cells can enter a drug-tolerant "persister" state through epigenetic changes.[13] Additionally, the activation of bypass signaling pathways often occurs through the amplification of other kinase genes or overexpression of their ligands, rather than new point mutations.[7][13]

Part 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Gradual loss of CMI efficacy in a long-term cell culture experiment.

Possible Cause Troubleshooting Step Rationale
Development of Acquired Resistance 1. Confirm IC50 Shift: Perform a dose-response assay on the treated cells and compare the IC50 value to the parental (untreated) cell line. A significant fold-change confirms resistance.[10][11]To quantify the level of resistance and validate the observation.
2. Sequence the Target Kinase: Extract genomic DNA from resistant cells and perform Sanger or Next-Generation Sequencing (NGS) of the CMI target's coding region.To identify potential on-target mutations in the kinase domain that could interfere with CMI binding.[4]
3. Analyze Bypass Pathways: Use Western blotting or phospho-proteomics to check for the upregulation and activation of common bypass RTKs (e.g., p-MET, p-EGFR, p-AXL).[7][9][13]To determine if cells are compensating for CMI-induced inhibition by activating alternative pro-survival signals.
Compound Degradation 1. Check Compound Stability: Ensure the CMI stock solution is stored correctly and is not expired. Prepare fresh dilutions for each experiment.Chemical instability can lead to a perceived loss of efficacy.

Problem 2: High variability in CMI effectiveness between different cell lines.

Possible Cause Troubleshooting Step Rationale
Primary (Intrinsic) Resistance 1. Baseline Genomic/Proteomic Analysis: Characterize the baseline mutational status and protein expression levels of key oncogenes (e.g., KRAS, BRAF) and RTKs in each cell line.Some cell lines may harbor pre-existing mutations or pathway activations that make them intrinsically resistant to CMI's mechanism of action.[4]
2. Assess Target Expression: Confirm that the intended molecular target of CMI is expressed at similar levels across the different cell lines using Western blot or qPCR.If the target is absent or expressed at very low levels in a particular cell line, the drug will have no effect.
Cell Culture Conditions 1. Standardize Protocols: Ensure all cell lines are cultured under identical conditions (media, serum concentration, cell density).Variations in culture conditions can affect cell signaling and drug response.
Logical Flow for Investigating Acquired Resistance

The following diagram outlines a typical workflow for identifying the mechanism of acquired resistance once it has been observed.

G cluster_phenotype Phenotypic Confirmation cluster_mechanism Mechanism Identification cluster_results Potential Outcomes start Loss of CMI efficacy observed in long-term culture ic50 Perform Dose-Response Assay (e.g., MTS/CellTiter-Glo) start->ic50 confirm_res IC50 value significantly increased? ic50->confirm_res seq Sequence Target Kinase Gene confirm_res->seq Yes res_unknown Mechanism Unknown (Consider other possibilities) confirm_res->res_unknown No wb Western Blot for Bypass Pathways (p-MET, p-EGFR, etc.) seq->wb No Mutation res_mut On-Target Mutation Identified seq->res_mut Mutation Found abc qPCR/Western for ABC Transporters wb->abc No Change res_bypass Bypass Pathway Activated wb->res_bypass Upregulation Detected res_efflux Drug Efflux Pump Upregulated abc->res_efflux Upregulation Detected abc->res_unknown No Change

Caption: Workflow for troubleshooting and identifying the mechanism of acquired CMI resistance.

Part 3: Data Presentation

When investigating resistance, a significant shift in the half-maximal inhibitory concentration (IC50) is the primary quantitative indicator.

Table 1: Example IC50 Data for CMI-Sensitive vs. CMI-Resistant Cells

Cell LineTreatment HistoryCMI IC50 (µM)Fold Change in Resistance
Parental LineNone (DMSO Vehicle)0.51.0 (Baseline)
Resistant Clone 16 months continuous CMI7.815.6
Resistant Clone 26 months continuous CMI12.224.4

Data are hypothetical and for illustrative purposes only.

Part 4: Key Experimental Protocols

Protocol 1: Generation of a CMI-Resistant Cell Line

  • Initial Seeding: Plate the parental (sensitive) cell line at a low density.

  • Initial Treatment: Treat the cells with CMI at a concentration equivalent to their IC50 value.

  • Media Change: Replace the drug-containing media every 3-4 days. Initially, a large proportion of cells will die.

  • Dose Escalation: Once the surviving cells resume proliferation, gradually increase the concentration of CMI in the culture medium. This process is typically done over several months.

  • Isolation of Clones: Once the culture is stably proliferating at a high concentration of CMI (e.g., 10-20x the original IC50), isolate single-cell clones using limiting dilution or cloning cylinders.

  • Confirmation: Characterize the resistance of the isolated clones by performing a dose-response assay to confirm a stable and significant shift in the IC50 value compared to the parental line.[14]

Protocol 2: Cell Viability (IC50 Determination) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of CMI in culture medium. A typical range might be from 100 µM down to 0.01 µM, including a vehicle-only (DMSO) control.

  • Treatment: Remove the overnight media from the cells and add the CMI dilutions. Incubate for 72 hours (or a duration appropriate for the cell line's doubling time).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a luminometer or spectrophotometer.

  • Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the results as percent viability versus log[CMI concentration] and fit a non-linear regression curve to calculate the IC50 value.

Protocol 3: Western Blot for Bypass Pathway Activation

  • Cell Lysis: Treat both parental and resistant cells with CMI at the IC50 of the parental line for a short period (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins for key bypass pathway kinases (e.g., anti-p-MET, anti-MET, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT). Incubate overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Increased phosphorylation of a kinase in the resistant line, despite CMI treatment, indicates pathway activation.

Part 5: Signaling Pathway Visualization

The diagrams below illustrate common resistance mechanisms at a molecular level.

On-Target vs. Bypass Resistance

This diagram contrasts how an on-target mutation and a bypass pathway activation can both lead to the reactivation of downstream signaling, conferring resistance to an inhibitor.

G cluster_sensitive Drug-Sensitive Cell cluster_resistant Drug-Resistant Cell cluster_ontarget On-Target Resistance cluster_bypass Bypass Activation CMI_S CMI PKX_S Protein Kinase X (PKX) CMI_S->PKX_S Inhibits Downstream_S Downstream Signaling (e.g., PI3K/AKT) PKX_S->Downstream_S Activates Proliferation_S Proliferation / Survival Downstream_S->Proliferation_S Promotes CMI_R1 CMI PKX_R1 Mutated PKX CMI_R1->PKX_R1 Cannot Inhibit Downstream_R1 Downstream Signaling PKX_R1->Downstream_R1 Activates Proliferation_R1 Proliferation / Survival Downstream_R1->Proliferation_R1 Promotes CMI_R2 CMI PKX_R2 PKX CMI_R2->PKX_R2 Inhibits Bypass_PKY Bypass Kinase Y (e.g., MET) Downstream_R2 Downstream Signaling Bypass_PKY->Downstream_R2 Activates Proliferation_R2 Proliferation / Survival Downstream_R2->Proliferation_R2 Promotes

Caption: Comparison of on-target and bypass mechanisms of resistance to CMI.

References

Technical Support Center: Refinement of ADME Properties for the 4-Cyano-3-methylisoquinoline Series

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the refinement of ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the 4-cyano-3-methylisoquinoline series.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Permeability

Question: My this compound analog shows poor aqueous solubility. What are common troubleshooting steps?

Answer: Poor aqueous solubility is a common challenge. Here are some steps to address this:

  • pH Modification: Assess the pKa of your compound. The isoquinoline nitrogen is basic and can be protonated at lower pH, which often improves solubility. Experiment with formulating your compound in buffers of varying pH.

  • Salt Formation: If your compound has a suitable basic center, consider forming a pharmaceutically acceptable salt (e.g., hydrochloride, sulfate).

  • Structural Modification: Research from similar series has shown that incorporating polar heterocyclic systems can improve solubility.[1] Consider adding groups like morpholine or piperazine at positions amenable to substitution.

  • Excipient Use: For in vitro assays, consider using solubilizing agents like DMSO, but be mindful of their potential effects on enzyme activity or cell health. Keep the final concentration of organic solvents low (typically <1%).

Question: My compound exhibits high efflux in the Caco-2 permeability assay, suggesting it's a P-glycoprotein (P-gp) substrate. How can I address this?

Answer: High P-glycoprotein (P-gp) efflux can limit oral bioavailability. Here are some strategies to mitigate this:

  • Structural Modifications:

    • Reduce Basicity: Lowering the pKa of the isoquinoline nitrogen can sometimes reduce P-gp recognition.[2]

    • Increase Molecular Weight/Volume: In some cases, increasing the size of the molecule can hinder its binding to the P-gp transporter.[3]

    • Masking Hydrogen Bond Donors: Introducing intramolecular hydrogen bonds can reduce the number of exposed hydrogen bond donors, which may decrease P-gp affinity.[2]

  • Co-administration with a P-gp Inhibitor: For in vitro studies, you can confirm P-gp involvement by running the Caco-2 assay with and without a known P-gp inhibitor like verapamil or tariquidar.[4] A significant decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Metabolic Stability

Question: My compound shows rapid clearance in human liver microsome (HLM) stability assays. What are the likely metabolic pathways and how can I improve stability?

Answer: Rapid metabolism is a frequent hurdle. For nitrogen heterocycles like isoquinolines, common metabolic pathways include:

  • CYP-mediated Oxidation: The aromatic rings and the methyl group are susceptible to oxidation by cytochrome P450 enzymes.[5]

  • Troubleshooting and Optimization:

    • Metabolite Identification: The first step is to identify the "soft spots" in your molecule. Use LC-MS/MS to identify the major metabolites formed in the HLM assay.

    • Blocking Metabolic Sites: Once a metabolic hotspot is identified, you can make chemical modifications to block it. For example, if the methyl group is being oxidized, you could replace it with a trifluoromethyl group. If an aromatic ring is being hydroxylated, you can substitute that position with a halogen (e.g., fluorine or chlorine) to block the oxidation.

    • Use of CYP Inhibitors: To identify which CYP isoforms are responsible for the metabolism, you can run the HLM assay in the presence of specific CYP inhibitors.[6]

Question: I am observing significant variability in my metabolic stability assay results. What could be the cause?

Answer: Variability in in vitro ADME assays can arise from several factors:

  • Experimental Conditions: Ensure that factors like temperature, pH, and enzyme concentration are tightly controlled.[7]

  • Microsome Lot Variation: There can be significant variability between different lots of human liver microsomes. If possible, use the same lot for a series of compounds to ensure comparability.[8]

  • Compound Stability: Besides metabolic degradation, your compound might be chemically unstable in the assay buffer. Always run a control incubation without the NADPH cofactor to assess for non-enzymatic degradation.[8]

Safety and Toxicity

Question: I am concerned about the potential for hERG inhibition with my this compound series. What structural features are associated with hERG blockade and how can I mitigate this risk?

Answer: hERG inhibition is a critical safety liability that can lead to cardiotoxicity.[9] Key risk factors include a basic nitrogen atom and high lipophilicity.

  • Mitigation Strategies:

    • Reduce Lipophilicity: Decreasing the logP/logD of your compound can often reduce hERG affinity.[10]

    • Lower Basicity: Reducing the pKa of the basic nitrogen can decrease the ionic interaction with the hERG channel.[10]

    • Introduce Steric Hindrance: Adding bulky groups near the basic center can prevent the molecule from adopting the conformation required for hERG binding.[11]

    • Introduce Polar Groups: Adding a carboxylic acid to create a zwitterion is a known strategy to reduce hERG liability.[10]

Plasma Protein Binding

Question: My compound is very highly bound to plasma proteins (>99%). How can I get a more accurate measurement of the unbound fraction?

Answer: Accurately measuring the unbound fraction for highly bound compounds is challenging.[12]

  • Use of a High-Sensitivity Assay: Standard equilibrium dialysis or ultrafiltration methods may not be accurate for highly bound compounds. Consider using specialized assays designed for this purpose.[12]

  • Plasma Dilution Method: One approach is to dilute the plasma, which increases the unbound fraction to a more accurately measurable level. The undiluted unbound fraction can then be calculated from these measurements.[13][14]

  • Control for Non-Specific Binding: Highly lipophilic compounds can stick to the walls of labware, leading to inaccurate results. Use low-binding plates and ensure proper recovery is assessed.[12]

Data Summary Tables

Table 1: Troubleshooting Guide for Common ADME Issues

IssuePotential CauseRecommended Action
Poor Aqueous Solubility High lipophilicity, crystalline natureModify pH, salt formation, introduce polar groups.
High Permeability Efflux P-glycoprotein (P-gp) substrateReduce basicity, increase molecular size, mask H-bond donors.
Low Metabolic Stability CYP450-mediated oxidationIdentify metabolites, block metabolic "soft spots" with chemical modifications.
High Plasma Protein Binding High lipophilicityUse high-sensitivity binding assays, employ the plasma dilution method.
hERG Inhibition Basic nitrogen, high lipophilicityReduce lipophilicity and basicity, introduce steric hindrance or polar groups.

Table 2: Representative ADME Data for a Hypothetical this compound Analog

ParameterAssayResultInterpretation
Aqueous Solubility Kinetic Solubility< 10 µM at pH 7.4Low solubility
Permeability Caco-2Papp (A→B): 0.5 x 10⁻⁶ cm/s, Papp (B→A): 5.0 x 10⁻⁶ cm/s, Efflux Ratio: 10High efflux, likely P-gp substrate
Metabolic Stability Human Liver Microsomest½ = 15 minHigh clearance
Plasma Protein Binding Equilibrium Dialysis99.5% boundHighly bound
CYP Inhibition CYP3A4 IC₅₀2.5 µMPotential for drug-drug interactions
hERG Liability Patch ClampIC₅₀ = 0.5 µMHigh risk of cardiotoxicity

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability and potential for active efflux of a test compound.[15][16][17]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[18][19]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the acceptable range for the laboratory (e.g., >200 Ω·cm²).[17][19] The permeability of a paracellular marker (e.g., Lucifer Yellow or ¹⁴C-mannitol) is also assessed to ensure tight junction integrity.[15][18]

  • Transport Experiment (Apical to Basolateral - A→B):

    • The test compound is added to the apical (donor) side of the Transwell insert.

    • Samples are taken from the basolateral (receiver) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Transport Experiment (Basolateral to Apical - B→A):

    • The test compound is added to the basolateral (donor) side.

    • Samples are taken from the apical (receiver) side at the same time points.

  • Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).

Protocol 2: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound.[8][20]

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The test compound (e.g., 1 µM) is pre-incubated with the microsomes at 37°C. The reaction is initiated by adding NADPH.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the test compound.

Protocol 3: Equilibrium Dialysis for Plasma Protein Binding

Objective: To determine the fraction of a test compound that is unbound to plasma proteins.[8][21]

Methodology:

  • Device Preparation: A 96-well equilibrium dialysis apparatus with semi-permeable membranes is used.

  • Sample Addition: The test compound is spiked into plasma and added to one side of the membrane (the plasma chamber). Phosphate buffer (pH 7.4) is added to the other side (the buffer chamber).

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both the plasma and buffer samples is determined by LC-MS/MS.

  • Calculation: The percent unbound is calculated based on the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizations

experimental_workflow cluster_permeability Permeability Assessment cluster_metabolism Metabolic Stability cluster_safety Safety Assessment caco2 Caco-2 Assay efflux_ratio Calculate Efflux Ratio caco2->efflux_ratio p_gp_inhibitor Assay with P-gp Inhibitor efflux_ratio->p_gp_inhibitor If Efflux > 2 end Lead Optimization Decision p_gp_inhibitor->end hlm HLM Stability Assay met_id Metabolite ID hlm->met_id If t½ is short cyp_inhibition CYP Inhibition Assay hlm->cyp_inhibition met_id->end cyp_inhibition->end ppb Plasma Protein Binding herg hERG Assay ppb->herg herg->end start New Analog Synthesis start->caco2 start->hlm start->ppb

Caption: A typical experimental workflow for ADME profiling of new analogs.

p_gp_efflux_pathway cluster_membrane Apical Membrane of Intestinal Cell pgp P-glycoprotein (P-gp) Drug Binding Site compound_out Drug (Lumen) pgp->compound_out Efflux adp ADP + Pi pgp->adp compound_in Drug (Intracellular) compound_in->pgp:f0 Binding atp ATP atp->pgp Energy

Caption: A simplified diagram of P-glycoprotein mediated drug efflux.

metabolic_pathway parent 4-Cyano-3-methyl- isoquinoline Analog cyp450 CYP450 Enzymes (e.g., CYP3A4) parent->cyp450 metabolite1 Hydroxylated Metabolite (on aromatic ring) cyp450->metabolite1 Phase I Oxidation metabolite2 Oxidized Metabolite (on methyl group) cyp450->metabolite2 Phase I Oxidation

Caption: Common Phase I metabolic pathways for the isoquinoline series.

References

Validation & Comparative

Comparative Analysis of 4-Cyano-3-methylisoquinoline and Other PfATP4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimalarial performance of 4-Cyano-3-methylisoquinoline and other inhibitors targeting the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. One such validated and promising drug target is PfATP4, a P-type ATPase crucial for maintaining low intracellular sodium ion concentrations in the parasite. Inhibition of PfATP4 disrupts this vital ion homeostasis, leading to a cascade of events culminating in parasite death. Several classes of compounds, including the 4-cyano-3-methylisoquinolines, spiroindolones, and dihydroisoquinolones, have been identified as potent inhibitors of this transporter.

This guide presents a comparative analysis of the lead this compound compound, MB14, alongside other well-characterized PfATP4 inhibitors such as KAE609 (Cipargamin) and SJ733. The comparison is based on their in vitro efficacy against various P. falciparum strains, supported by experimental data.

Performance Comparison of PfATP4 Inhibitors

The in vitro activity of PfATP4 inhibitors is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against different strains of P. falciparum. The following table summarizes the IC50 values for MB14 and other notable PfATP4 inhibitors against both drug-sensitive and drug-resistant parasite lines.

Compound ClassCompoundP. falciparum StrainIC50 (nM)Reference
This compound MB143D7 (drug-sensitive)~1,810[1]
MB14MB14-resistant (S374R mutation)~6,190[1]
Spiroindolone KAE609 (Cipargamin)Ugandan isolates (median)0.5[2]
Dihydroisoquinolone SJ733Ugandan isolates (median)65[2]
Other PA92Ugandan isolates (median)9.1[2]

Mechanism of Action: The PfATP4 Signaling Pathway

Inhibition of PfATP4 disrupts the parasite's ability to extrude Na+ ions, leading to a rapid influx of sodium down its electrochemical gradient. This influx results in osmotic swelling of the parasite and the infected red blood cell, ultimately causing lysis and parasite death.[1][3][4] The following diagram illustrates the key steps in the proposed signaling pathway following PfATP4 inhibition.

PfATP4_Inhibition_Pathway cluster_membrane Parasite Plasma Membrane PfATP4 PfATP4 Na_Influx Na+ Influx PfATP4->Na_Influx Disruption of Na+ Efflux Inhibitor This compound or other PfATP4 Inhibitor Inhibitor->PfATP4 Inhibition Osmotic_Swelling Parasite Osmotic Swelling Na_Influx->Osmotic_Swelling Lysis Parasite Lysis and Death Osmotic_Swelling->Lysis

Figure 1: Signaling pathway of PfATP4 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of PfATP4 inhibitors.

In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based)

This assay is widely used to determine the IC50 values of antimalarial compounds.[5][6][7]

1. Parasite Culture:

  • P. falciparum strains are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Cultures are synchronized to the ring stage before initiating the assay.

2. Drug Plate Preparation:

  • Test compounds are serially diluted in culture medium and dispensed into 96-well microplates.

3. Assay Procedure:

  • A synchronized parasite culture with a parasitemia of 0.8–1% and 1% hematocrit is added to the drug-containing plates.

  • The plates are incubated for 72 hours under the same culture conditions.

  • After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

  • The plates are incubated in the dark at room temperature for 1 hour.

4. Data Acquisition and Analysis:

  • The fluorescence intensity in each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

PfATP4-Associated Na+-Dependent ATPase Activity Assay

This biochemical assay directly measures the inhibitory effect of compounds on the enzymatic activity of PfATP4.[1][3][4]

1. Membrane Preparation:

  • Trophozoite-stage parasites are isolated from infected red blood cells by saponin lysis.

  • The isolated parasites are then lysed, and the membrane fraction is collected by centrifugation.

2. ATPase Assay:

  • The membrane preparation is incubated in a reaction buffer containing ATP and varying concentrations of Na+.

  • The reaction is initiated by the addition of the membrane preparation and incubated at 37°C.

  • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method.

3. Inhibition Measurement:

  • To determine the effect of inhibitors, the assay is performed in the presence of the test compound.

  • The Na+-dependent ATPase activity is calculated as the difference between the ATPase activity in the presence and absence of Na+.

  • The IC50 value for the inhibition of Na+-dependent ATPase activity is determined by plotting the percentage of inhibition against the compound concentration.

Parasite Swelling Assay

This assay phenotypically confirms the disruption of ion homeostasis caused by PfATP4 inhibitors.

1. Parasite Preparation:

  • Trophozoite-stage parasites are isolated from infected red blood cells.

2. Swelling Induction:

  • The isolated parasites are suspended in a physiological buffer.

  • The test compound is added to the parasite suspension.

3. Volume Measurement:

  • The change in parasite volume over time is monitored using a Coulter counter or by microscopy.

  • The extent of swelling is quantified and compared to control-treated parasites.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of novel PfATP4 inhibitors.

Experimental_Workflow cluster_discovery Compound Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_moa Mechanism of Action Confirmation cluster_development Lead Optimization & Preclinical Development HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (SYBR Green I Assay) Hit_ID->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ATPase_Assay Na+-ATPase Activity Assay Mechanism->ATPase_Assay Swelling_Assay Parasite Swelling Assay Mechanism->Swelling_Assay Lead_Opt Lead Optimization ATPase_Assay->Lead_Opt Swelling_Assay->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo

Figure 2: Experimental workflow for PfATP4 inhibitor evaluation.

References

Spectroscopic Analysis of 4-Cyano-3-methylisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and chemical synthesis, access to comprehensive spectroscopic data is crucial for the identification, characterization, and quality control of novel compounds. This guide aims to provide a comparative overview of the spectroscopic data for 4-Cyano-3-methylisoquinoline. However, despite a thorough search of available scientific literature and databases, detailed experimental spectroscopic data (NMR and Mass Spectrometry) for this compound could not be located.

As an alternative, this guide presents the available spectroscopic data for a structurally related compound, 3-methylisoquinoline , to serve as a valuable point of reference. The methodologies provided herein are general protocols applicable to the analysis of such heterocyclic compounds.

Comparative Spectroscopic Data

While specific data for this compound is not available, the data for 3-methylisoquinoline provides a baseline for understanding the spectral characteristics of the core isoquinoline scaffold.

Table 1: Spectroscopic Data for 3-Methylisoquinoline

Data Type Parameter Value Source
¹H NMR Chemical Shift (δ)Data available in various deuterated solvents.PubChem CID: 14306[1]
¹³C NMR Chemical Shift (δ)Data available.PubChem CID: 14306[1]
Mass Spec Molecular Weight143.19 g/mol PubChem CID: 14306[1]
Mass Spectrum (GC-MS)Principal peaks at m/z 143, 115, 116.PubChem CID: 14306[1]

Note: For detailed peak assignments and coupling constants for 3-methylisoquinoline, it is recommended to consult the primary literature and spectral databases.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and Mass Spectrometry data for small organic molecules like isoquinoline derivatives. The specific parameters may require optimization based on the instrument and the specific properties of the compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition:

    • The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • A standard proton NMR experiment is performed to acquire the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition:

    • A carbon NMR experiment is performed on the same sample.

    • Due to the lower natural abundance of ¹³C, a greater number of scans is typically required to achieve a good signal-to-noise ratio.

    • Proton decoupling techniques (e.g., broadband decoupling) are commonly employed to simplify the spectrum and enhance signal intensity.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof with water.

    • The solution should be filtered to remove any particulates.

  • Mass Analysis:

    • The sample solution is introduced into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Mass spectra are acquired in positive or negative ion mode, depending on the nature of the analyte.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

experimental_workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation MassSpec Mass Spectrometry (LRMS, HRMS) Purification->MassSpec Sample Preparation NMR_Data NMR Data Analysis NMR->NMR_Data MS_Data MS Data Analysis MassSpec->MS_Data Structure Structure Elucidation & Verification NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a framework for the spectroscopic analysis of this compound and its analogs. While specific data for the target compound remains elusive in the reviewed literature, the provided information on the related 3-methylisoquinoline and the general experimental protocols offer a solid foundation for researchers in their synthetic and analytical endeavors.

References

Unveiling the Kinase Selectivity of 4-Cyano-3-methylisoquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-Cyano-3-methylisoquinoline's inhibitory activity against human kinases. By presenting available experimental data alongside well-characterized kinase inhibitors, this guide serves as a valuable resource for assessing its potential as a selective chemical probe or a starting point for drug discovery programs.

This compound has been identified as a potent, cell-permeable, and reversible inhibitor of Protein Kinase A (PKA), a key enzyme in cellular signaling pathways.[1][2] Understanding the selectivity of a kinase inhibitor is paramount for its utility as a research tool and for its therapeutic potential. This guide compares the kinase inhibition profile of this compound with H-89, another PKA inhibitor, and Staurosporine, a broad-spectrum kinase inhibitor, to highlight its selectivity.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and two reference compounds against a panel of human kinases. The data illustrates the high potency and selectivity of this compound for PKA.

Kinase TargetThis compound IC50 (nM)H-89 IC50 (nM)Staurosporine IC50 (nM)
PKA 30 - 40 [1]48 - 13515
PKBα (AKT1)>10,0002600-
PKC>10,000>24,0006
MLCK>10,000--
CDPK>10,000--
S6K1-80-
MSK1-120-
ROCKII-270-
MAPKAP-K1b-2800-
c-Fgr--2
Phosphorylase Kinase--3

Experimental Protocols

The determination of kinase inhibition profiles is typically achieved through in vitro kinase assays. A widely accepted and robust method is the radiometric kinase assay.

Radiometric Kinase Assay Protocol

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the concentration at which a compound inhibits 50% of the kinase activity (IC50).

Materials:

  • Purified recombinant human kinase

  • Specific peptide substrate for the kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound or other inhibitors) dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid solution for washing

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Reaction Mixture Preparation: In each well of a 96-well plate, the following are combined:

    • Kinase reaction buffer

    • Specific peptide substrate

    • Diluted test compound or DMSO (for control)

    • Purified kinase enzyme

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

  • Termination of Reaction: The reaction is stopped by the addition of phosphoric acid.

  • Washing: The contents of each well are transferred to a filter plate, and the plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control (DMSO-treated) wells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the biological context of this compound's primary target, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound Dilution Assay_Plate Combine Reagents in Assay Plate Compound->Assay_Plate Kinase Kinase & Substrate Preparation Kinase->Assay_Plate Start_Reaction Add [γ-³³P]ATP Assay_Plate->Start_Reaction Incubation Incubate at 30°C Start_Reaction->Incubation Stop_Reaction Stop Reaction with H3PO4 Incubation->Stop_Reaction Wash Wash Filter Plate Stop_Reaction->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis IC50 Determination Scintillation->Analysis

Caption: Experimental workflow for a radiometric kinase inhibition assay.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Hormone/ Neurotransmitter GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive binds to regulatory subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active releases Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Inhibitor 4-Cyano-3- methylisoquinoline Inhibitor->PKA_active inhibits Response Cellular Response (e.g., Gene Expression, Metabolism) Phosphorylation->Response

Caption: Simplified Protein Kinase A (PKA) signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Cyano-3-methylisoquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-Cyano-3-methylisoquinoline, a potent protein kinase A (PKA) inhibitor. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the inherent hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. In situations where dust generation is possible, respiratory protection should also be employed.

Quantitative Safety Data Summary

The following table summarizes the key quantitative safety data for this compound, providing a quick reference for hazard assessment.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, must be carried out in accordance with institutional guidelines and local regulations. The following protocol provides a general framework for its safe disposal.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for "this compound and its residues."

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Containerization of Waste

  • For solid waste (e.g., residual powder, contaminated weigh boats), carefully transfer it into the designated waste container, minimizing dust generation.

  • For solutions of this compound, pour the waste into a labeled, sealed, and appropriate liquid waste container.

  • Contaminated consumables, such as pipette tips and gloves, should also be placed in the designated solid waste container.

Step 3: Decontamination of Work Surfaces

  • Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound.

  • Use a suitable solvent (e.g., ethanol or isopropanol) and absorbent materials to wipe down the area.

  • Dispose of all cleaning materials as contaminated solid waste.

Step 4: Temporary Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 5: Final Disposal

  • Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Provide the waste manifest with the accurate chemical name and any other required information.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Final Disposition start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Prepare Labeled Waste Container ppe->waste_container segregate Segregate Solid and Liquid Waste waste_container->segregate transfer_solid Transfer Solid Waste to Container segregate->transfer_solid transfer_liquid Transfer Liquid Waste to Container segregate->transfer_liquid decontaminate Decontaminate Work Area & Equipment transfer_solid->decontaminate transfer_liquid->decontaminate store Store Sealed Container in Designated Area decontaminate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By following these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors. Always consult your institution's specific safety and disposal protocols for comprehensive guidance.

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Reactant of Route 1
Reactant of Route 1
4-Cyano-3-methylisoquinoline
Reactant of Route 2
Reactant of Route 2
4-Cyano-3-methylisoquinoline

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